molecular formula C18H18O6 B1204276 Samaderin A CAS No. 64364-76-7

Samaderin A

Cat. No. B1204276
CAS RN: 64364-76-7
M. Wt: 330.3 g/mol
InChI Key: BHRGGWSNTHQGED-QNHMRRABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samaderin A is a quassinoid.

Scientific Research Applications

Antifeedant and Insecticidal Activity

Samaderin A has been identified as a significant compound in the scientific research for its antifeedant and insecticidal properties. Research has shown that compounds like Samaderin A, isolated from the seeds and bark of Samadera indica, exhibit potent insect antifeedant and growth regulatory activities. These effects were notably observed against the tobacco cutworm, Spodoptera litura, highlighting Samaderin A's potential use in pest control and agricultural protection (Govindachari et al., 2001).

Nematocidal Activity

Samaderin A also demonstrates significant nematocidal activities, particularly against free-living nematodes of the Diplogastridae family. This has been linked to its antagonistic effects on the γ-aminobutyric acid receptor (GABAR), suggesting a potential role in controlling nematode infestations in both agricultural and clinical settings (Kuriyama et al., 2005).

Synthetic Applications

In the realm of synthetic chemistry, Samaderin A's structure has prompted research into the synthesis of its molecular components. For instance, the stereocontrolled synthesis of the AB rings of Samaderin C, closely related to Samaderin A, has been explored. This research contributes to the broader understanding of quassinoid synthesis, which could have implications in pharmaceutical and agricultural industries (Burns et al., 2013).

properties

CAS RN

64364-76-7

Product Name

Samaderin A

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(1R,4S,5R,8S,9R,10R,11R)-9-hydroxy-4,11,14-trimethyl-3,7-dioxapentacyclo[8.7.0.01,5.04,8.011,15]heptadeca-13,15-diene-6,12,17-trione

InChI

InChI=1S/C18H18O6/c1-7-4-9(19)16(2)8(7)5-10(20)18-6-23-17(3)13(18)15(22)24-14(17)11(21)12(16)18/h4-5,11-14,21H,6H2,1-3H3/t11-,12-,13+,14+,16-,17+,18-/m1/s1

InChI Key

BHRGGWSNTHQGED-QNHMRRABSA-N

Isomeric SMILES

CC1=CC(=O)[C@]2(C1=CC(=O)[C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)C

SMILES

CC1=CC(=O)C2(C1=CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C

Canonical SMILES

CC1=CC(=O)C2(C1=CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C

Other CAS RN

64364-76-7

synonyms

samaderin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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